molecular formula C12H8F3NO3 B8787983 2-((8-(Trifluoromethyl)quinolin-4-yl)oxy)acetic acid CAS No. 845264-81-5

2-((8-(Trifluoromethyl)quinolin-4-yl)oxy)acetic acid

Cat. No.: B8787983
CAS No.: 845264-81-5
M. Wt: 271.19 g/mol
InChI Key: YFHDVQJQLNVBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((8-(Trifluoromethyl)quinolin-4-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C12H8F3NO3 and its molecular weight is 271.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

845264-81-5

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

2-[8-(trifluoromethyl)quinolin-4-yl]oxyacetic acid

InChI

InChI=1S/C12H8F3NO3/c13-12(14,15)8-3-1-2-7-9(19-6-10(17)18)4-5-16-11(7)8/h1-5H,6H2,(H,17,18)

InChI Key

YFHDVQJQLNVBPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-8-trifluoromethylquinoline (0.50 g, 2.35 mmol) was dissolved in DMSO (2 mL). Potassium carbonate was added (0.32 g, 2.35 mmol) and the mixture was stirred vigorously for 2 h. Ethyl bromoacetate (0.32 mL, 1.2 equiv) was added dropwise and heat was applied at 50° C. for 6 h. At 50° C., 2N NaOH (2 mL) was added and stirring continued for 4 h. The mixture was cooled and quenched with water (4 mL). Glacial acetic acid (1.4 mL) was added to ˜pH 4 resulting in precipitation of product. After stirring the suspension for 6 h, the solid was collected by vacuum filtration, rinsed with water, and dried in a vacuum dessicator over CaCl. The yield of white solid was 0.56 g (87%). 1H-NMR (DMSO-d6) 5.04 (s, 2H), 7.11 (d, J=5.2 Hz, 1H), 7.69 (t, J=8.0 Hz, 1H), 8.15 (d, J=8.0 Hz, 1H), 8.47 (d, J=8.0 Hz, 1H), 8.83 (d, J=5.2 Hz, 1H), 13.3 (br s, 1H); LC/MS (10-99%) M/Z: M+1 obs=333.5; tR=2.63 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

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